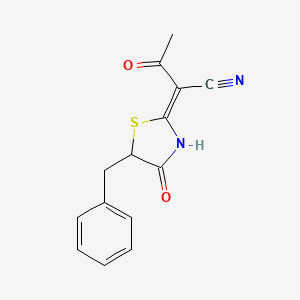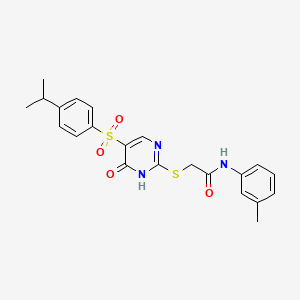![molecular formula C21H20N4O5S B2915396 Methyl 5-({(4-methylphenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino}methyl)-2-furoate CAS No. 1251604-71-3](/img/structure/B2915396.png)
Methyl 5-({(4-methylphenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino}methyl)-2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have employed strategies such as aromatic nucleophilic substitution and isosteric modifications to create novel derivatives. For instance, the introduction of a triazole-2-thiol moiety has been crucial in the synthesis of related compounds . Additionally, the presence of piperazine or piperidine subunits has been explored to enhance antimicrobial properties .
Molecular Structure Analysis
The molecular formula of Methyl 5-({(4-methylphenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino}methyl)-2-furoate indicates its composition. Further analysis of its 2D and 3D structures reveals the arrangement of atoms and functional groups. For instance, the presence of the triazole ring system and the sulfonyl group contributes to its pharmacophoric properties .
Chemical Reactions Analysis
The compound’s reactivity and potential reactions are essential considerations. Researchers have investigated its behavior under various conditions, including nucleophilic substitutions and other transformations. These reactions provide insights into its stability and potential applications .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Surface Activity and Antibacterial Properties
El-Sayed (2006) explored the synthesis of 1,2,4-triazole derivatives and their dual functionality as antimicrobial agents and surface active agents. This dual functionality enhances the applicability of these compounds in various fields such as pharmaceuticals and materials science (El-Sayed, R., 2006).
Advanced Material Synthesis
The versatility of 1,2,4-triazole derivatives extends into the synthesis of advanced materials. Dawood (2004) described the synthesis of indolizines, triazolo[4,3-a]pyridines, benzimidazo[1,2-d]oxadiazoles, and pyrazolo[1,5-c]triazoles via nitrogen and sulfur ylides, highlighting the potential of these compounds in the development of new materials and chemicals with specialized properties (Dawood, K., 2004).
Drug Delivery Systems
Another innovative application is in the field of drug delivery. Mattsson et al. (2010) investigated the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, demonstrating the potential of heterocyclic compounds in enhancing the solubility and delivery efficiency of hydrophobic drugs (Mattsson, J., Zava, O., Renfrew, A., Sei, Y., Yamaguchi, K., Dyson, P., & Therrien, B., 2010).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-inflammatory properties . They interact with human microglia and neuronal cell models, suggesting that these cells could be potential targets .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be inferred that the compound may interact with its targets to exert neuroprotective and anti-inflammatory effects . The compound may inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound may affect several biochemical pathways. It has been suggested that the compound’s neuroprotective activity could be due to reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . The compound may also inhibit the NF-kB inflammatory pathway .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It significantly inhibits NO and TNF-α production in LPS-stimulated human microglia cells . It also exhibits neuroprotective activity by reducing the expression of ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propriétés
IUPAC Name |
methyl 5-[[4-methyl-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-14-4-6-16(7-5-14)25(12-17-8-10-19(30-17)21(26)29-3)31(27,28)18-9-11-20-23-22-15(2)24(20)13-18/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRPRNCHBVRIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=C(O2)C(=O)OC)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyanocyclohexyl)-2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2915315.png)
![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915317.png)



![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915323.png)

![4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2915325.png)


![N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2915329.png)
![1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2915331.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915333.png)